molecular formula C12H12BrNO2 B3250189 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one CAS No. 201470-43-1

1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one

Cat. No. B3250189
M. Wt: 282.13 g/mol
InChI Key: SXDJJQWHXHEGKG-UHFFFAOYSA-N
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Patent
US08367676B2

Procedure details

Bromoacetyl bromide (1.0 mL, 11.2 mmol) was slowly added to a suspension of aluminum chloride (3.7 g, 27.9 mmol) in dichloromethane (30 mL) and the reaction mixture was stirred for 20 min at rt. A solution of 1-acetylindoline (1.5 g, 9.3 mmol) in dichloromethane (10 mL) was slowly added and then the reaction mixture was heated at 55° C. for 1.5 h. The mixture was cooled and then quenched with cold water. The precipitate was filtered through a short pad of celite, washed with dichloromethane and water. The aqueous phase was extracted with dichloromethane. The combined organic extract was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to to give the product. Yield: 1.9 g (73%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[C:10]([N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH2:14]1)(=[O:12])[CH3:11]>ClCCl>[C:10]([N:13]1[C:21]2[C:16](=[CH:17][C:18]([C:3](=[O:4])[CH2:2][Br:1])=[CH:19][CH:20]=2)[CH2:15][CH2:14]1)(=[O:12])[CH3:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
3.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 55° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with cold water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered through a short pad of celite
WASH
Type
WASH
Details
washed with dichloromethane and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to to give the product

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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